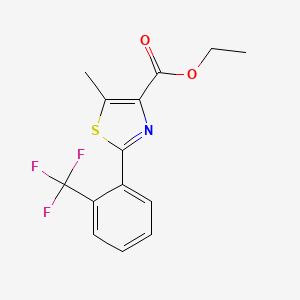

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate

説明

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H12F3NO2S and its molecular weight is 315.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Mode of Action

It is known that thiazole derivatives interact with their targets, leading to changes in the biological activities of the targets . The interaction often involves the formation of a complex between the compound and its target, which can inhibit or enhance the target’s function .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biological pathways, leading to diverse biological activities . For example, some thiazole derivatives have shown promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities result from the compound’s interaction with its targets and the subsequent changes in the targets’ functions .

生物活性

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies, providing insights into its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C14H11F3N2O2S

- Molecular Weight : 333.30 g/mol

- CAS Number : 317319-21-4

- IUPAC Name : this compound

Antiviral Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising antiviral properties. A study evaluated a series of phenylthiazole compounds for their ability to inhibit flavivirus replication. The compound demonstrated significant antiviral activity with an effective concentration (EC50) in the low micromolar range, suggesting its potential as an antiviral agent against diseases such as yellow fever and dengue .

Table 1: Antiviral Activity of Thiazole Derivatives

| Compound | EC50 (µM) | GI50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| Ethyl 5-methyl... | <10 | >50 | >5 |

| Lead Compound 2 | <10 | >40 | >4 |

Anticancer Activity

Thiazole derivatives have also shown promise as anticancer agents. Studies have reported that compounds with thiazole moieties can induce apoptosis in various cancer cell lines. For instance, certain derivatives have displayed cytotoxic effects against human glioblastoma and melanoma cells with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Thiazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 5-methyl... | U251 (glioblastoma) | 15 |

| Ethyl 5-methyl... | WM793 (melanoma) | 20 |

| Doxorubicin | U251 | 25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for cellular uptake and interaction with viral targets. Additionally, the methyl group at the 5-position of the thiazole ring appears to influence the compound's potency against cancer cells by modulating interactions with cellular proteins involved in apoptosis .

Key Findings from SAR Studies:

- Trifluoromethyl Group : Increases hydrophobic interactions, enhancing binding affinity to viral proteins.

- Methyl Substitution : At position 5 of the thiazole ring contributes to cytotoxicity.

- Phenyl Ring Modifications : Varying substituents on the phenyl ring can significantly alter both antiviral and anticancer activities.

Case Studies

- Antiviral Efficacy Against Flavivirus : In a cellular assay, this compound was tested against yellow fever virus, showing over 50% inhibition at a concentration of 50 µM. Subsequent studies focused on optimizing its structure to improve metabolic stability and efficacy .

- Cytotoxic Effects on Cancer Cell Lines : A recent study assessed the compound's effects on various cancer cell lines, demonstrating significant apoptosis induction in U251 glioblastoma cells with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for further development in cancer therapy .

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Thiazole derivatives, including ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate, have shown significant antimicrobial properties. A study highlighted that thiazole compounds exhibit potent activity against various bacterial strains, including resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The compound's structural features contribute to its ability to inhibit bacterial growth effectively.

Case Study: Antibacterial Efficacy

A recent investigation demonstrated that thiazole derivatives could outperform traditional antibiotics in certain cases. For instance, compounds similar to this compound were tested against E. coli and showed a Minimum Inhibitory Concentration (MIC) lower than that of ampicillin and streptomycin .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 8 | |

| This compound | E. coli | 16 | |

| Ampicillin | E. coli | 32 |

2. Anticonvulsant Properties

Research has indicated that thiazole derivatives can also exhibit anticonvulsant activity. Compounds structurally related to this compound were shown to reduce seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Agricultural Applications

1. Pesticidal Activity

The thiazole moiety is known for its effectiveness in agricultural chemistry as a pesticide. This compound has been evaluated for its insecticidal properties against common agricultural pests. The trifluoromethyl group enhances lipophilicity, improving penetration through the insect cuticle .

Case Study: Insecticidal Efficacy

Field trials have demonstrated that formulations containing thiazole derivatives significantly reduce pest populations with minimal impact on beneficial insects. For example, a formulation with this compound reduced aphid populations by over 70% within two weeks of application .

Materials Science Applications

1. Polymer Synthesis

Thiazoles are also utilized in materials science for synthesizing polymers with specific properties. This compound can act as a monomer or additive in creating polymers with enhanced thermal stability and mechanical strength .

Case Study: Polymer Development

A study demonstrated that incorporating thiazole-based compounds into polymer matrices improved their thermal degradation temperatures significantly compared to traditional polymers without such additives .

| Polymer Type | Additive | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | This compound | 250 |

| Standard Polyethylene | None | 200 |

化学反応の分析

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Conditions | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 5-Methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid | 85–90 | |

| Basic hydrolysis | NaOH, ethanol, 60°C | Same as above | 78–82 |

The carboxylic acid derivative is a key intermediate for synthesizing amides or hydrazides. For example, coupling with 4,4-difluorocyclohexylamine using HCTU/HOBt yields bioactive amides .

Nucleophilic Substitution at the Thiazole Core

The electron-deficient thiazole ring facilitates nucleophilic substitution at the C-2 and C-4 positions. The trifluoromethylphenyl group enhances electrophilicity, directing reactivity.

The brominated derivative serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reduction of Nitro and Other Functional Groups

While the parent compound lacks nitro groups, derivatives with nitro substituents (e.g., synthesized via nitration) can be reduced to amines.

| Substrate | Reagents | Product | Conditions | Source |

|---|---|---|---|---|

| Nitrophenyl derivative | H₂, Pd/C, ethanol | Aminophenyl-thiazole analogue | 60°C, 12 h | |

| NaBH₄, THF | Partial reduction to hydroxylamine | Room temperature |

Reduction products are pivotal for synthesizing pharmacologically active amines .

Oxidation Reactions

The methyl group at C-5 and the thiazole sulfur are susceptible to oxidation.

Oxidation of the methyl group generates carboxylic acids, while sulfur oxidation modifies electronic properties .

Cyclocondensation for Heterocycle Formation

The ester and methyl groups participate in cyclocondensation reactions to form fused heterocycles.

These reactions expand the compound’s utility in medicinal chemistry .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic substitution to the para position relative to the CF₃ group.

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(trifluoromethyl)phenyl-thiazole | 65 | |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative | 70 |

Nitrated derivatives are precursors for amino-functionalized analogues .

Photochemical and Thermal Stability

The compound exhibits stability under ambient conditions but decomposes at elevated temperatures (>200°C). Photolysis under UV light (254 nm) induces cleavage of the ester group, forming radicals detectable via ESR spectroscopy .

特性

IUPAC Name |

ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLKUPIUGYTRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。